ethyl (1R,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate
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Overview
Description
Ethyl (1R,5S)-2-oxo-3-oxabicyclo[310]hexane-1-carboxylate is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of ethyl diazoacetate with a suitable diene in the presence of a catalyst to form the bicyclic structure. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like rhodium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of catalyst and solvent, as well as the control of reaction temperature and pressure, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Ethyl (1R,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: It can be used in the synthesis of novel polymers and materials with specific properties.
Biological Studies: The compound can be used to study enzyme mechanisms and interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of ethyl (1R,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, which can lead to the formation of covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1R,5S,6S)-2-oxobicyclo[3.1.0]hexane-6-carboxylate
- Ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate
Uniqueness
Ethyl (1R,5S)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate is unique due to the presence of the oxirane ring fused to the cyclopropane ring, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and makes it a valuable molecule for various applications.
Properties
CAS No. |
184838-77-5 |
---|---|
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
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